The Origin and Molecular Pharmacology of Jingzhaotoxin-III: A Technical Guide
The Origin and Molecular Pharmacology of Jingzhaotoxin-III: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jingzhaotoxin-III (JZTX-III) is a peptide neurotoxin that has garnered significant interest within the scientific community due to its selective inhibition of the voltage-gated sodium channel NaV1.5.[1][2] This technical guide provides a comprehensive overview of the origin, isolation, molecular characteristics, and mechanism of action of JZTX-III. Detailed experimental protocols for its purification and characterization are provided, alongside a summary of its pharmacological properties. This document is intended to serve as a valuable resource for researchers investigating ion channel modulation and for professionals in the field of drug development exploring novel therapeutic agents.
Origin and Discovery
Jingzhaotoxin-III is a natural peptide toxin isolated from the venom of the Chinese tarantula, Chilobachys jingzhao.[1][3] This species, also known as the Chinese earth tiger tarantula, is found in the Guangxi province of China. The venom of this tarantula is a complex mixture of various peptides and proteins, many of which are neurotoxins that target ion channels. JZTX-III was first isolated and characterized by a team of researchers led by Songping Liang at Hunan Normal University.[1]
Physicochemical Properties
Jingzhaotoxin-III is a 36-amino acid peptide with a molecular weight of approximately 3919.5 Da.[3] Its primary structure is characterized by the presence of six cysteine residues that form three disulfide bridges, creating a stable, compact conformation. The disulfide bond connectivity has been determined to be Cys4-Cys19, Cys11-Cys24, and Cys18-Cys31.
| Property | Value | Reference |
| Amino Acid Sequence | DGECGGFWWKCGRGKPPCCKGYACSKTWGWCAVEAP | [3] |
| Molecular Weight | 3919.5 Da | [3] |
| Number of Residues | 36 | [1][3] |
| Disulfide Bridges | 3 (C4-C19, C11-C24, C18-C31) | [3] |
| Precursor Length | 63 amino acids | [1] |
Pharmacological Activity
Jingzhaotoxin-III is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.5, which is predominantly expressed in cardiac muscle.[1][2] It exhibits significantly lower activity against other NaV channel subtypes, making it a valuable tool for dissecting the physiological roles of NaV1.5. In addition to its effects on sodium channels, JZTX-III has also been shown to modulate the activity of the voltage-gated potassium channel Kv2.1.
| Target Ion Channel | Effect | IC50 / Kd | Reference |
| NaV1.5 | Selective inhibition of activation | ~350 nM | [2] |
| NaV1.2 | Inactive | - | [2] |
| NaV1.4 | Inactive | - | [2] |
| NaV1.6 | Inactive | - | [2] |
| NaV1.7 | Inactive | - | [2] |
| Kv2.1 | Inhibition | ~700 nM (IC50) / 0.43 µM (Kd) | [4] |
Mechanism of Action
Jingzhaotoxin-III acts as a gating modifier of the NaV1.5 channel.[4] It is believed to bind to receptor site 4 on the channel, specifically trapping the voltage sensor of domain II (DII) in its resting state. This prevents the conformational changes necessary for channel activation in response to membrane depolarization. The interaction of JZTX-III with the NaV1.5 channel leads to a depolarizing shift in the voltage-dependence of activation.[1]
Figure 1: Proposed mechanism of Jingzhaotoxin-III action on the NaV1.5 channel.
Experimental Protocols
Venom Extraction and Toxin Purification
A general workflow for the isolation and characterization of Jingzhaotoxin-III is outlined below.
Figure 2: General experimental workflow for Jingzhaotoxin-III isolation and characterization.
Protocol 1: Purification of Recombinant Jingzhaotoxin-III using RP-HPLC
This protocol is adapted from a study on the expression of recombinant JZTX-III.
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Column: C18 reverse-phase column (4.6 mm × 250 mm).
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
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Mobile Phase B: 0.1% TFA in acetonitrile.
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Gradient: A linear gradient of 25% to 45% Mobile Phase B over 40 minutes.
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Flow Rate: 1 mL/min.
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Detection: UV absorbance at 280 nm.
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Fraction Collection: Eluted fractions corresponding to the JZTX-III peak are collected.
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Post-purification: Collected fractions are lyophilized for storage and subsequent use.
Molecular Cloning of the JZTX-III Precursor cDNA
The full-length cDNA encoding the precursor of JZTX-III was cloned using Rapid Amplification of cDNA Ends (RACE).[1]
Protocol 2: 3'- and 5'-RACE for JZTX-III cDNA Cloning
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RNA Extraction: Total RNA is extracted from the venom glands of Chilobachys jingzhao.
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cDNA Synthesis:
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For 3'-RACE: First-strand cDNA is synthesized using an oligo(dT)-adaptor primer.
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For 5'-RACE: First-strand cDNA is synthesized using a gene-specific antisense primer designed from a known internal sequence of JZTX-III. A homopolymeric tail (e.g., poly(dC)) is then added to the 3' end of the cDNA.
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PCR Amplification:
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For 3'-RACE: PCR is performed using a gene-specific sense primer and a primer complementary to the adaptor sequence.
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For 5'-RACE: PCR is performed using a nested gene-specific antisense primer and a primer complementary to the homopolymeric tail (e.g., an oligo(dG) primer).
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Cloning and Sequencing: The amplified RACE products are cloned into a suitable vector and sequenced to obtain the full-length cDNA sequence of the JZTX-III precursor.
Electrophysiological Characterization
The functional effects of JZTX-III on ion channels are typically assessed using the whole-cell patch-clamp technique.[1]
Protocol 3: Whole-Cell Patch-Clamp Recording of NaV1.5 Currents
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Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human NaV1.5 channel.
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External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
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Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
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Voltage Protocol:
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Holding Potential: -100 mV.
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Test Pulse: Depolarizing pulses from -80 mV to +60 mV in 10 mV increments for 50 ms.
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Data Acquisition and Analysis: Currents are recorded and analyzed to determine the effect of JZTX-III on channel activation, inactivation, and current-voltage relationships. The IC50 value is determined by applying increasing concentrations of the toxin and fitting the dose-response curve.
Conclusion
Jingzhaotoxin-III represents a fascinating example of a highly selective ion channel modulator from a natural source. Its specific inhibition of the NaV1.5 channel makes it an invaluable research tool for studying the structure-function relationships of this important cardiac ion channel. Furthermore, its unique mechanism of action provides a potential scaffold for the development of novel therapeutic agents for cardiovascular diseases. The detailed protocols and data presented in this guide are intended to facilitate further research into this promising neurotoxin.
References
- 1. Jingzhaotoxin-III, a novel spider toxin inhibiting activation of voltage-gated sodium channel in rat cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Jingzhaotoxin III | Voltage-gated Sodium Channel Blockers: R&D Systems [rndsystems.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Solution structure of Jingzhaotoxin-III, a peptide toxin inhibiting both Nav1.5 and Kv2.1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
